![molecular formula C12H17NO3S3 B3002665 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351586-23-6](/img/structure/B3002665.png)
8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" is a derivative within the class of spirooxazolidine-2,4-diones and related to various biologically active spiro compounds. These compounds have been studied for their potential as muscarinic agonists, which could be beneficial in treating dementia and other cognitive impairments . Additionally, spiro compounds have been explored for their anticancer properties, with some derivatives showing promising antiproliferative activities against various cancer cell lines .
Synthesis Analysis
The synthesis of spiro compounds related to "this compound" involves several key steps, including acid-catalyzed phenylsulfanyl migration and metal-catalyzed cascade cyclization . The synthesis of 8-oxa-2-azaspiro[4.5]decane, a structurally related compound, has been achieved using commercially available reagents, which suggests that similar methods could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by the presence of a spiro skeleton, which is a bicyclic system where two rings are joined at a single atom. The spirooxazolidine-2,4-diones, for instance, have strict structural requirements for muscarinic activity, indicating that the precise arrangement of atoms in the spiro skeleton is crucial for biological function . Stereochemistry plays a significant role in the synthesis and biological activity of these compounds, with the ability to control the syn- or anti-stereochemistry being important for their pharmacological properties .
Chemical Reactions Analysis
Spiro compounds can undergo various chemical reactions, including phenylsulfanyl migration and cascade cyclization, which are essential for constructing the complex spiro framework . These reactions are often stereochemically controlled, which can influence the biological activity of the resulting compounds. The sulfonyl group present in the compound of interest suggests that it may also participate in reactions typical of sulfonamides, such as the formation of sulfonamide bonds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related spiro compounds have been shown to exhibit moderate inhibitory activity against matrix metalloproteinase-2 (MMP-2) and antiproliferative activity against cancer cells . These activities suggest that the compound may have similar properties, including potential therapeutic applications. The presence of a sulfonyl group could also affect the solubility and stability of the compound, which are important factors in drug development.
Aplicaciones Científicas De Investigación
Antiviral Properties
Research has shown that compounds derived from the spirothiazolidinone scaffold, which includes structures like 8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane, possess antiviral properties. For instance, Apaydın et al. (2020) discovered that certain N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives exhibit strong activity against the influenza A/H3N2 virus, indicating the potential of these compounds in antiviral drug development (Apaydın et al., 2020). Additionally, these derivatives have been found to inhibit human coronavirus 229E (Apaydın et al., 2020).
Synthetic Applications
Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, demonstrating the feasibility of producing biologically active compounds with such structures (Ogurtsov & Rakitin, 2020). The synthesis of similar compounds, like 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, has been described by Mai et al. (2010), further illustrating the versatility and applicability of these compounds in chemical synthesis (Mai et al., 2010).
Biological Activity and Drug Discovery
Studies by Geanes et al. (2016) have shown the use of compounds based on the 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane scaffold in ligand-based virtual screening campaigns for drug discovery, particularly as M5 muscarinic acetylcholine receptor inhibitors (Geanes et al., 2016).
Optical and Structural Applications
Kagawa et al. (1994) discovered that 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a promising material for nonlinear optical devices, demonstrating the compound's utility beyond biomedical applications (Kagawa et al., 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
8-(5-methylthiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S3/c1-10-2-3-11(18-10)19(14,15)13-6-4-12(5-7-13)16-8-9-17-12/h2-3H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXPIWWZZYWBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)
![6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B3002583.png)
![1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B3002587.png)
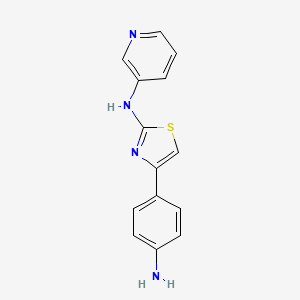
![2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3002589.png)
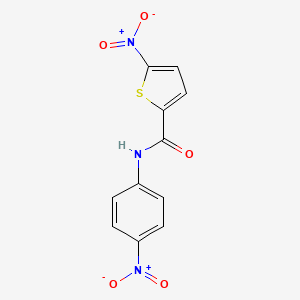
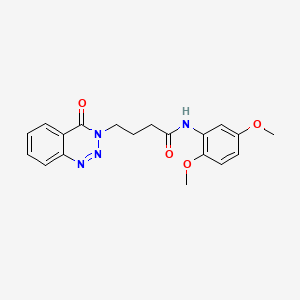
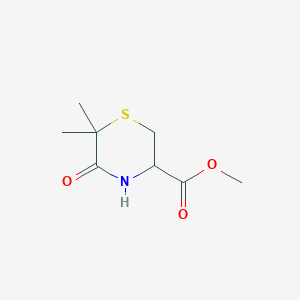
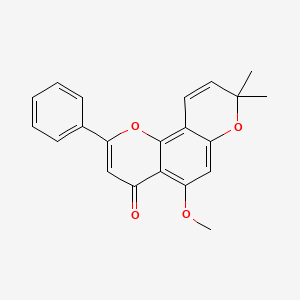
![11-(4-Methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B3002599.png)
![tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3002600.png)
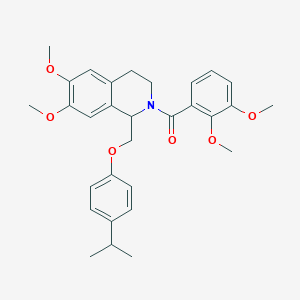
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3002602.png)
![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)